molecular formula C18H17N3O2S B2841835 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide CAS No. 946344-64-5

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Cat. No. B2841835
CAS RN: 946344-64-5
M. Wt: 339.41
InChI Key: CBRAFJHOILAIOV-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, also known as OP-145, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. OP-145 is a pyridazine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide and its derivatives have been explored in various scientific research fields, particularly in chemical synthesis and medicinal chemistry. These studies focus on the development of novel compounds with potential therapeutic applications, highlighting the versatility of pyridazinone scaffolds.

  • Triazolopyrimidines as Antiasthma Agents : Research into triazolopyrimidines has demonstrated their efficacy as mediator release inhibitors, potentially offering new avenues for antiasthma medication development. This work exemplifies the broader utility of pyridazin-derivatives in synthesizing compounds with significant biological activities (Medwid et al., 1990).

  • Fused Azines Synthesis : A novel class of pyridazin-3-one derivatives showcases the compound's utility in generating fused azines, underscoring its role in diversifying pharmacological research. These derivatives demonstrate the compound's potential in contributing to the synthesis of molecules with varied therapeutic applications (Ibrahim & Behbehani, 2014).

  • Histamine H3 Receptor Antagonists : The discovery of specific pyridazinone derivatives as potent, selective histamine H3 receptor inverse agonists illustrates the compound's relevance in developing treatments for cognitive and attentional disorders. This research highlights the therapeutic potential of these derivatives in neurological conditions (Hudkins et al., 2011).

Antimicrobial and Anti-inflammatory Applications

Further investigations into the compound and its derivatives have expanded into antimicrobial and anti-inflammatory domains, demonstrating a broad spectrum of potential pharmacological uses.

  • Antimicrobial and Enzyme Inhibition : Novel chromone-pyrimidine coupled derivatives synthesized using an environmentally friendly approach have shown promising in vitro antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents with potential applications in combating resistant bacterial strains (Tiwari et al., 2018).

  • Glutaminase Inhibitors for Cancer Therapy : The design and synthesis of BPTES analogs as glutaminase inhibitors exemplify the compound's utility in cancer research. These inhibitors offer a promising avenue for the development of novel cancer therapies by targeting metabolic pathways specific to cancer cells (Shukla et al., 2012).

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(13-14-5-2-1-3-6-14)19-10-11-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRAFJHOILAIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

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